5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is an organic compound with the molecular formula C12H11ClN2O3. This compound is known for its unique structure, which includes a benzamide core substituted with a chlorine atom, a methoxy group, and an isoxazole ring. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 5-methyl-3-isoxazolecarboxylic acid.
Formation of Benzoyl Chloride: 5-chloro-2-methoxybenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The benzoyl chloride is then reacted with 5-methyl-3-isoxazolecarboxylic acid in the presence of a base such as triethylamine (Et3N) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the isoxazole ring can undergo reduction reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: 5-chloro-2-methoxybenzaldehyde or 5-chloro-2-methoxybenzoic acid.
Reduction: Reduced isoxazole derivatives.
Hydrolysis: 5-chloro-2-methoxybenzoic acid and 5-methyl-3-isoxazoleamine.
Scientific Research Applications
5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide
- 2-chloro-5-(methylsulfanyl)benzamide
Uniqueness
5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties compared to other benzamide derivatives. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
312591-34-7 |
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Molecular Formula |
C12H11ClN2O3 |
Molecular Weight |
266.68g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-5-11(15-18-7)14-12(16)9-6-8(13)3-4-10(9)17-2/h3-6H,1-2H3,(H,14,15,16) |
InChI Key |
ZVZWVUKLOPSUDX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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